molecular formula C8H10ClN3S B14372842 Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate CAS No. 89522-01-0

Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate

Cat. No.: B14372842
CAS No.: 89522-01-0
M. Wt: 215.70 g/mol
InChI Key: IWGQKSKGKZAWMH-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a hydrazine moiety, which is further linked to a carboximidothioate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate typically involves the reaction of 3-chlorophenylhydrazine with methyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

3-chlorophenylhydrazine+methyl isothiocyanateMethyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate\text{3-chlorophenylhydrazine} + \text{methyl isothiocyanate} \rightarrow \text{this compound} 3-chlorophenylhydrazine+methyl isothiocyanate→Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(3-chlorophenyl)hydrazine-1-carboximidothioate can be compared with other similar compounds, such as:

  • 1-methyl-1-(3-methylphenyl)hydrazine hydrochloride
  • 1-methyl-1-phenylhydrazine
  • 4-(trifluoromethyl)phenylhydrazine

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications

Properties

CAS No.

89522-01-0

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

methyl N-amino-N-(3-chlorophenyl)carbamimidothioate

InChI

InChI=1S/C8H10ClN3S/c1-13-8(10)12(11)7-4-2-3-6(9)5-7/h2-5,10H,11H2,1H3

InChI Key

IWGQKSKGKZAWMH-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)N(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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